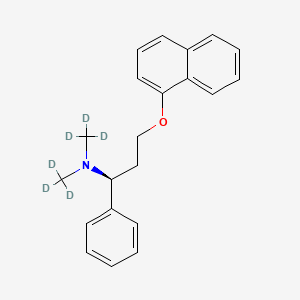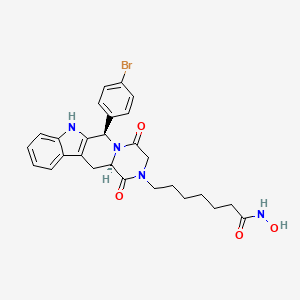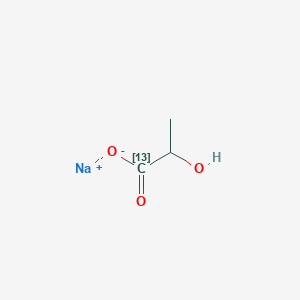
Dapoxetine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dapoxetine-d6 is a deuterated form of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of dapoxetine due to its stable isotopic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dapoxetine-d6 involves the incorporation of deuterium atoms into the dapoxetine molecule. One common method includes the nucleophilic substitution reaction of a dapoxetine intermediate with deuterated reagents. For instance, a nucleophilic substitution reaction can be performed using 1-naphthol in the presence of an alkali to prepare the deuterated compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of cost-effective raw materials and mild reaction conditions to facilitate large-scale production .
化学反応の分析
Types of Reactions
Dapoxetine-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of dapoxetine N-oxide, while reduction can yield deuterated analogs of dapoxetine .
科学的研究の応用
Dapoxetine-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of dapoxetine.
Biology: Employed in biological studies to understand the interaction of dapoxetine with various biological targets.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of dapoxetine.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems
作用機序
Dapoxetine-d6, like dapoxetine, exerts its effects by inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels in the synaptic cleft, which helps delay ejaculation. The central ejaculatory neural circuit comprises spinal and cerebral areas that form a highly interconnected network. This compound binds to serotonin transporters, preventing the reuptake of serotonin and enhancing its activity .
類似化合物との比較
Similar Compounds
Fluoxetine: Another SSRI used primarily for the treatment of depression.
Sertraline: An SSRI used for the treatment of depression, anxiety, and other mood disorders.
Paroxetine: An SSRI used for the treatment of depression, anxiety disorders, and post-traumatic stress disorder.
Uniqueness of Dapoxetine-d6
This compound is unique due to its rapid onset of action and short half-life, making it particularly suitable for the treatment of premature ejaculation. Unlike other SSRIs, which are used for long-term treatment of mood disorders, dapoxetine is taken on an as-needed basis .
特性
分子式 |
C21H23NO |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
(1S)-3-naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1/i1D3,2D3 |
InChIキー |
USRHYDPUVLEVMC-PVKQDMRYSA-N |
異性体SMILES |
[2H]C([2H])([2H])N([C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)C([2H])([2H])[2H] |
正規SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B12398448.png)

![prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B12398458.png)


![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)

